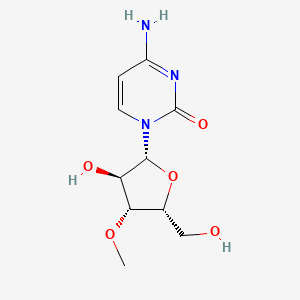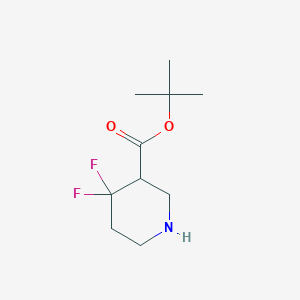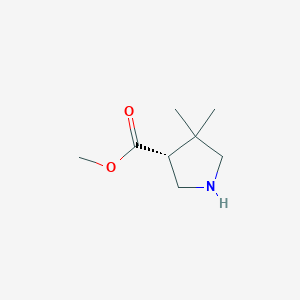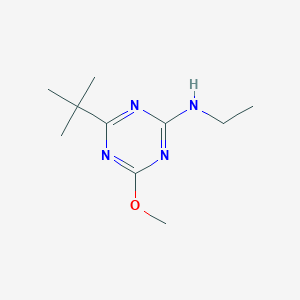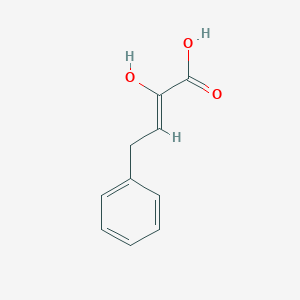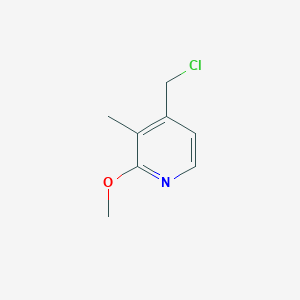
4-(Chloromethyl)-2-methoxy-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-methoxy-3-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a chloromethyl group at the 4-position, a methoxy group at the 2-position, and a methyl group at the 3-position of the pyridine ring. These substituents confer unique chemical properties and reactivity to the molecule, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methoxy-3-methylpyridine can be achieved through several methods. One common approach involves the chloromethylation of 2-methoxy-3-methylpyridine. This reaction typically employs chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure selective chloromethylation at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2-methoxy-3-methylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy and methyl groups can undergo oxidation under appropriate conditions, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas is a common method for reducing the pyridine ring.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives of the original compound.
Oxidation: Products include aldehydes, ketones, or carboxylic acids depending on the specific oxidizing agent and conditions used.
Reduction: Products include piperidine derivatives with varying degrees of saturation.
科学的研究の応用
4-(Chloromethyl)-2-methoxy-3-methylpyridine has diverse applications in scientific research, including:
Biology: The compound is used in the development of bioactive molecules and as a precursor for the synthesis of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 4-(Chloromethyl)-2-methoxy-3-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it can act as an enzyme inhibitor by binding to the active site and blocking substrate access, thereby modulating the enzyme’s activity . The chloromethyl group can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
類似化合物との比較
Similar Compounds
4-Methoxybenzyl chloride: Similar in structure but lacks the pyridine ring, making it less versatile in certain applications.
2-Chloromethyl-4-(3H)-quinazolinone: Contains a quinazolinone core instead of a pyridine ring, leading to different chemical properties and reactivity.
4-(Chloromethyl)anisole: Similar in structure but with an anisole core, affecting its reactivity and applications.
Uniqueness
4-(Chloromethyl)-2-methoxy-3-methylpyridine is unique due to the combination of its pyridine ring and specific substituents. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.
特性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC名 |
4-(chloromethyl)-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C8H10ClNO/c1-6-7(5-9)3-4-10-8(6)11-2/h3-4H,5H2,1-2H3 |
InChIキー |
KUWQWMGXXSWGTG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1OC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





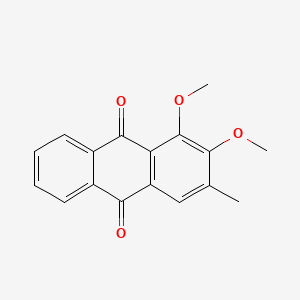
![3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13131207.png)
